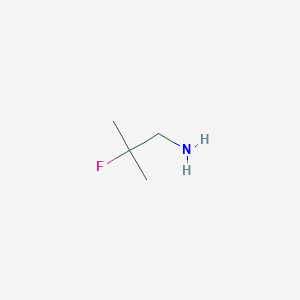![molecular formula C21H31N3O3 B3195008 1'-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4'-bipiperidine]-4'-carboxamide CAS No. 878478-90-1](/img/structure/B3195008.png)
1'-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4'-bipiperidine]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4’-bipiperidine]-4’-carboxamide is a complex organic compound that features a bipiperidine backbone with a hydroxyphenyl and oxobutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4’-bipiperidine]-4’-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxyphenyl piperazine, which is then subjected to acetylation to form 1-acetyl-4-(4-hydroxyphenyl)piperazine . This intermediate can be further reacted with appropriate reagents to introduce the oxobutyl group and form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1’-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4’-bipiperidine]-4’-carboxamide can undergo various chemical reactions including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the oxobutyl chain can be reduced to form alcohols.
Substitution: The piperidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
1’-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4’-bipiperidine]-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1’-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bipiperidine backbone provides structural stability and facilitates binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenyl)-1-piperazine: Shares the hydroxyphenyl group but lacks the oxobutyl and bipiperidine components.
1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine: Contains both hydroxyphenyl and aminophenyl groups but differs in the overall structure.
Uniqueness
1’-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4’-bipiperidine]-4’-carboxamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
878478-90-1 |
|---|---|
Molecular Formula |
C21H31N3O3 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-[4-(4-hydroxyphenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H31N3O3/c22-20(27)21(24-13-2-1-3-14-24)10-15-23(16-11-21)12-4-5-19(26)17-6-8-18(25)9-7-17/h6-9,25H,1-5,10-16H2,(H2,22,27) |
InChI Key |
FHRPDBXVHGLKSH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)O)C(=O)N |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(4-(6-((2-morpholinoethyl)carbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-3-fluorophenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B3194961.png)

![6-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B3194978.png)
![3-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B3194980.png)

![tert-Butyl [(3-methoxyphenyl)methylidene]carbamate](/img/structure/B3194995.png)

![5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene](/img/structure/B3195031.png)
